molecular formula C13H22O B13834087 (4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol

(4-(4-Methylpent-1-en-3-yl)cyclohex-3-en-1-yl)methanol

Cat. No.: B13834087
M. Wt: 194.31 g/mol
InChI Key: VUSLNBHTGSEFRW-UHFFFAOYSA-N
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Description

4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is an organic compound with the molecular formula C13H22O It is characterized by a cyclohexene ring substituted with a methanol group and a 4-methylpenten-3-yl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol typically involves the reaction of cyclohexene with a suitable alkylating agent to introduce the 4-methylpenten-3-yl group. The reaction conditions often include the use of a strong base to deprotonate the cyclohexene, followed by the addition of the alkylating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be used to facilitate the alkylation reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The double bonds in the cyclohexene ring and the side chain can be reduced to form saturated compounds.

    Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or nickel catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-al (aldehyde) or 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-oic acid (carboxylic acid).

    Reduction: Formation of 4-(4-Methylpentyl)cyclohexane-1-methanol.

    Substitution: Formation of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-halide.

Scientific Research Applications

4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-al
  • 4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-oic acid
  • 4-(4-Methylpentyl)cyclohexane-1-methanol

Uniqueness

4-(4-Methylpenten-3-yl)cyclohex-3-ene-1-methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexene ring with a methanol group and a 4-methylpenten-3-yl side chain makes it a versatile compound with potential applications across various fields. The presence of both unsaturated and hydroxyl functional groups allows for diverse chemical reactivity and interactions with biological targets.

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

[4-(4-methylpent-1-en-3-yl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C13H22O/c1-4-13(10(2)3)12-7-5-11(9-14)6-8-12/h4,7,10-11,13-14H,1,5-6,8-9H2,2-3H3

InChI Key

VUSLNBHTGSEFRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C=C)C1=CCC(CC1)CO

Origin of Product

United States

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